1,1-Diethoxy-3-(methylamino)-2-propanol
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Overview
Description
1,1-Diethoxy-3-(methylamino)-2-propanol is an organic compound with the molecular formula C8H19NO3. This compound is characterized by the presence of two ethoxy groups, a methylamino group, and a hydroxyl group attached to a propane backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-3-(methylamino)-2-propanol typically involves the reaction of 3-chloro-1,2-propanediol with diethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution of the chlorine atom with the diethylamino group. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving additional purification steps such as distillation or recrystallization to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxy-3-(methylamino)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Diethoxy-3-(methylamino)-2-propanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Diethoxy-3-(methylamino)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its hydroxyl and amino groups allow it to form hydrogen bonds and interact with other molecules, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1,1-Diethoxy-3-methylbutane: Similar in structure but lacks the amino group.
1,1-Diethoxy-3-methyl-2-butene: Contains a double bond, making it more reactive in certain reactions.
Uniqueness
1,1-Diethoxy-3-(methylamino)-2-propanol is unique due to the presence of both ethoxy and methylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it versatile for various applications in research and industry.
Properties
Molecular Formula |
C8H19NO3 |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1,1-diethoxy-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C8H19NO3/c1-4-11-8(12-5-2)7(10)6-9-3/h7-10H,4-6H2,1-3H3 |
InChI Key |
UHIROOBHTCTDSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(CNC)O)OCC |
Origin of Product |
United States |
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